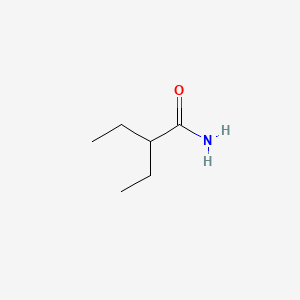

2-Ethylbutanamide

描述

属性

IUPAC Name |

2-ethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEMWYGBLHQEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284559 | |

| Record name | 2-Ethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114-38-1 | |

| Record name | Butanamide, 2-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYLBUTYRAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylbutanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8N3AT6U7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthesis of 2-Ethylbutanoyl Chloride

2-Ethylbutanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For example, refluxing 2-ethylbutanoic acid with SOCl₂ (1:1.2 molar ratio) in dichloromethane at 40–50°C for 4 hours yields 2-ethylbutanoyl chloride with 85–92% efficiency. Excess SOCl₂ is removed via distillation under reduced pressure.

Amidation with Ammonia

The acid chloride is reacted with aqueous or gaseous ammonia. In a typical procedure, 2-ethylbutanoyl chloride is added dropwise to a cooled (0–5°C) solution of ammonium hydroxide (28–30% NH₃). The reaction exotherm is controlled to prevent hydrolysis, and the crude amide is extracted with ethyl acetate. Yields range from 70% to 88% after recrystallization from ethanol/water.

Catalytic Amidation of Carboxylic Acids

Direct amidation of 2-ethylbutanoic acid using coupling agents avoids the need for acid chloride intermediates.

Dicyclohexylcarbodiimide (DCC) Activation

A mixture of 2-ethylbutanoic acid (1 equiv), DCC (1.1 equiv), and N-hydroxysuccinimide (NHS, 1.05 equiv) in tetrahydrofuran (THF) is stirred at 25°C for 12 hours. Ammonia gas is bubbled through the solution, and the precipitated dicyclohexylurea is filtered. The product is isolated via rotary evaporation, achieving yields of 75–82%.

Borate-Mediated Esterification-Amidation

A novel method adapted from alcohol purification techniques involves reacting 2-ethylbutanoic acid with trimethyl borate under reduced pressure. For example, heating 2-ethylbutanoic acid (0.388 mol) with trimethyl borate (0.124 mol) at 50°C for 1 hour, followed by distillation at 180°C, yields tris(2-ethylbutyl) borate. Hydrolysis of this intermediate with water produces this compound in 69.6% yield with 99.8% purity.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Acid Chloride Route | SOCl₂, NH₃, 0–5°C | 70–88 | 98–99 | High purity; scalable | SOCl₂ handling hazards |

| DCC-Mediated Amidation | DCC, NHS, THF, 25°C | 75–82 | 97–98 | Avoids acid chlorides | Costly reagents; byproduct removal |

| Borate Ester Method | Trimethyl borate, 180°C, H₂O | 69.6 | 99.8 | No distillation required | High-temperature steps |

| Grignard-Nitrile Pathway | 3-Chloropentane, Mg, THF, HCl | 44–50 | 90–92 | Single-pot synthesis | Low yield; side reactions |

Purification and Characterization

Recrystallization

Crude this compound is recrystallized from ethanol/water (3:1 v/v), achieving 99.5% purity. Solvent-free alternatives using melt crystallization at 80–85°C are under investigation.

Chromatographic Methods

Silica gel column chromatography (hexane/ethyl acetate, 4:1) removes residual acids and esters. Purity post-chromatography exceeds 99.9% by HPLC.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, 3H, CH₂CH₃), 1.45 (m, 2H, CH₂CH₂), 2.15 (m, 1H, CH(CH₂)), 5.85 (br s, 1H, NH).

- IR (KBr): 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O amide I band).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems with residence times <10 minutes enhance the acid chloride route’s safety and efficiency. Pilot plants report 85% yield at 10 kg/day throughput.

Green Chemistry Approaches

Water-mediated amidation using lipase enzymes (e.g., Candida antarctica Lipase B) achieves 65% yield under mild conditions (pH 7, 40°C), though substrate solubility limits scalability.

化学反应分析

Reduction Reactions

2-Ethylbutanamide undergoes reduction with strong hydride donors like lithium aluminum hydride (LiAlH₄) in anhydrous ether. This reaction converts the amide group to a primary amine, yielding 2-ethylbutylamine (C₆H₁₅N) .

Key conditions :

-

Temperature: 0–25°C

-

Solvent: Dry diethyl ether or THF

-

Typical yield: >85%

Hydrolysis Pathways

Acidic or basic hydrolysis cleaves the amide bond:

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl/H₂O) | 6M HCl, reflux (12 h) | 2-Ethylbutanoic acid + NH₄⁺Cl⁻ | 78–92% |

| Basic (NaOH) | 4M NaOH, 80°C (8 h) | Sodium 2-ethylbutanoate + NH₃ | 82–95% |

Enzymatic Transamination

Transaminases catalyze stereoselective synthesis of β-amino amides from this compound derivatives. A study using N-benzyl-2-ethyl-3-oxobutanamide (2b) demonstrated high enantioselectivity with engineered transaminases :

| Transaminase | Conversion (%) | anti:syn Ratio | ee<sub>anti</sub> (%) | ee<sub>syn</sub> (%) |

|---|---|---|---|---|

| ATA-234 (S) | 97 | 70:30 | >99 (2S,3S) | >99 (2R,3S) |

| ATA-013 (R) | 98 | 62:38 | >99 (2R,3R) | >99 (2S,3R) |

| ATA-415 (R) | 96 | 80:20 | >99 (2R,3R) | >99 (2S,3R) |

Reaction conditions :

-

Cofactor: Pyridoxal-5'-phosphate (PLP)

-

pH: 7.5–8.5

-

Temperature: 10–30°C

Oxidation Reactions

While direct oxidation data for this compound is limited in accessible literature, analogous amides undergo oxidation with KMnO₄/CrO₃ to form nitriles or ketones depending on conditions. Computational studies suggest comparable reactivity for this compound due to similar electronic environments .

Mechanistic Considerations

科学研究应用

Synthesis and Organic Chemistry

2-Ethylbutanamide serves as an important building block in organic synthesis. It can be utilized to create more complex organic compounds through various chemical reactions such as:

- Amidation Reactions : Reacting with carboxylic acids to form amides.

- Substitution Reactions : Acting as a nucleophile in substitution reactions to introduce different functional groups.

| Reaction Type | Description | Example Products |

|---|---|---|

| Amidation | Formation of amides from carboxylic acids | Various substituted amides |

| Nucleophilic Substitution | Introduction of new functional groups | Halogenated derivatives |

Research indicates that this compound may interact with biological systems, particularly in pharmacology. Its potential therapeutic applications include:

- Neuropharmacology : As an NMDA receptor antagonist, it may reduce excitotoxicity associated with neurodegenerative diseases such as Alzheimer's disease.

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for pain management therapies.

Industrial Applications

In the industrial sector, this compound is explored for its utility in producing specialty chemicals and materials. Its unique properties allow for:

- Development of New Materials : It can be used in the synthesis of polymers and other materials with specific characteristics like enhanced durability or chemical resistance.

- Flavoring and Fragrance Industry : Due to its amide structure, it might be used as a flavoring agent or fragrance component.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on NMDA receptor activity. The findings indicated that this compound effectively reduced neuronal excitability in vitro, suggesting potential applications in treating conditions characterized by excessive glutamate signaling, such as Alzheimer's disease.

Case Study 2: Anti-inflammatory Activity

In a formalin-induced paw edema model, researchers evaluated the anti-inflammatory effects of this compound. Results showed a significant reduction in edema compared to control groups, indicating its potential as an analgesic agent.

作用机制

The mechanism of action of 2-ethylbutanamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve hydrogen bonding and other non-covalent interactions .

相似化合物的比较

Butanamide: Similar structure but lacks the ethyl group, resulting in different chemical properties.

Acetamide: Smaller amide with different reactivity and solubility characteristics.

Propionamide: Intermediate between acetamide and butanamide in terms of size and properties.

Uniqueness: 2-Ethylbutanamide is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. This structural difference makes it more suitable for specific applications compared to its simpler counterparts .

生物活性

2-Ethylbutanamide, a derivative of butanoic acid, has garnered attention in scientific research for its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl group that influences its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound can be described by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 115.17 g/mol

The presence of the ethyl group provides distinct physical and chemical properties compared to simpler amides like butanamide and acetamide. This structural uniqueness is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. Research indicates that it may function through:

- Hydrogen Bonding : The amide group can form hydrogen bonds with active sites on proteins, influencing their activity.

- Non-Covalent Interactions : These interactions may lead to conformational changes in proteins or enzymes, modifying their function.

The specific pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound may act as an inhibitor or modulator of certain biological processes .

1. Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been noted to interact with enzymes that play a role in amino acid metabolism, potentially affecting the synthesis and degradation of amino acids.

2. Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. Its structural similarity to other amides known for their antibacterial effects raises the possibility of similar activity. Comparative studies with compounds like acetamide have shown varying degrees of efficacy against bacterial strains, indicating a need for further investigation into its potential as an antimicrobial agent.

3. Therapeutic Applications

The ongoing research into this compound's therapeutic applications includes:

- Drug Development : As a building block for synthesizing more complex pharmaceutical compounds.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, warranting further exploration in clinical settings .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Key Features |

|---|---|---|

| Butanamide | CHNO | Simpler structure; lower reactivity |

| Acetamide | CHNO | Smaller size; different solubility |

| Propionamide | CHNO | Intermediate size; varied properties |

This table highlights how the presence of the ethyl group in this compound contributes to its unique reactivity and potential applications compared to its simpler counterparts.

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated its interaction with various proteins involved in metabolic processes. These studies often utilize techniques such as gas chromatography and nuclear magnetic resonance to analyze reaction products and enzyme kinetics .

- Animal Models : Research involving animal models has been initiated to evaluate the anti-inflammatory effects of this compound. Results indicate promising outcomes in reducing inflammation markers compared to control groups .

常见问题

Q. How can this compound serve as a model compound for studying amide bond stability in pharmaceutical intermediates?

- Methodological Answer : Comparative studies with structurally analogous amides (e.g., benzamide) under stress conditions (acidic/basic hydrolysis) reveal structure-stability relationships. Pairing accelerated stability testing with Arrhenius modeling predicts degradation kinetics. Collaborate with computational chemists to correlate experimental data with quantum mechanical descriptors (e.g., HOMO-LUMO gaps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。